molecular formula C13H13N3O2 B2392287 3-{[(2-Methyl-1,4-dihydropyrimidin-4-ylidene)amino]methyl}benzoic acid CAS No. 1281362-78-4

3-{[(2-Methyl-1,4-dihydropyrimidin-4-ylidene)amino]methyl}benzoic acid

Cat. No. B2392287
M. Wt: 243.266
InChI Key: NYAQFIGQNILXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2-Methyl-1,4-dihydropyrimidin-4-ylidene)amino]methyl}benzoic acid, also known as MitoQ, is a potent antioxidant with potential therapeutic applications in various diseases. It is a mitochondria-targeted compound that can selectively accumulate in the mitochondria, where it can scavenge free radicals and prevent oxidative damage.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-{[(2-Methyl-1,4-dihydropyrimidin-4-ylidene)amino]methyl}benzoic acid involves the condensation of 2-methyl-1,4-dihydropyrimidine-4-carbaldehyde with 3-aminobenzoic acid, followed by oxidation of the resulting intermediate to yield the final product.

Starting Materials
2-methyl-1,4-dihydropyrimidine-4-carbaldehyde, 3-aminobenzoic acid, reagents for oxidation (e.g. potassium permanganate, sodium dichromate)

Reaction
Condensation of 2-methyl-1,4-dihydropyrimidine-4-carbaldehyde with 3-aminobenzoic acid in the presence of a suitable catalyst (e.g. p-toluenesulfonic acid) to yield the intermediate 3-{[(2-Methyl-1,4-dihydropyrimidin-4-ylidene)amino]methyl}benzoic acid, Oxidation of the intermediate using a suitable oxidizing agent (e.g. potassium permanganate, sodium dichromate) to yield the final product 3-{[(2-Methyl-1,4-dihydropyrimidin-4-ylidene)amino]methyl}benzoic acid

Mechanism Of Action

3-{[(2-Methyl-1,4-dihydropyrimidin-4-ylidene)amino]methyl}benzoic acid can selectively accumulate in the mitochondria due to its triphenylphosphonium cation moiety. Once inside the mitochondria, 3-{[(2-Methyl-1,4-dihydropyrimidin-4-ylidene)amino]methyl}benzoic acid can scavenge free radicals and prevent oxidative damage. 3-{[(2-Methyl-1,4-dihydropyrimidin-4-ylidene)amino]methyl}benzoic acid can also improve mitochondrial function by reducing oxidative stress and preventing mitochondrial membrane permeabilization. Additionally, 3-{[(2-Methyl-1,4-dihydropyrimidin-4-ylidene)amino]methyl}benzoic acid can activate the Nrf2-Keap1 pathway, a key regulator of antioxidant defense and cellular stress response.

Biochemical And Physiological Effects

3-{[(2-Methyl-1,4-dihydropyrimidin-4-ylidene)amino]methyl}benzoic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 3-{[(2-Methyl-1,4-dihydropyrimidin-4-ylidene)amino]methyl}benzoic acid can reduce oxidative stress, improve mitochondrial function, and prevent apoptosis in various cell types. In vivo studies have shown that 3-{[(2-Methyl-1,4-dihydropyrimidin-4-ylidene)amino]methyl}benzoic acid can improve cardiac function, reduce inflammation, and prevent neurodegeneration in animal models of disease.

Advantages And Limitations For Lab Experiments

3-{[(2-Methyl-1,4-dihydropyrimidin-4-ylidene)amino]methyl}benzoic acid has several advantages for lab experiments, including its high purity and stability, selective accumulation in the mitochondria, and potent antioxidant properties. However, 3-{[(2-Methyl-1,4-dihydropyrimidin-4-ylidene)amino]methyl}benzoic acid also has some limitations, including its relatively high cost and limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for 3-{[(2-Methyl-1,4-dihydropyrimidin-4-ylidene)amino]methyl}benzoic acid research. One direction is to investigate the therapeutic potential of 3-{[(2-Methyl-1,4-dihydropyrimidin-4-ylidene)amino]methyl}benzoic acid in specific diseases, such as Alzheimer's disease, Parkinson's disease, and heart failure. Another direction is to explore the combination of 3-{[(2-Methyl-1,4-dihydropyrimidin-4-ylidene)amino]methyl}benzoic acid with other drugs or therapies to enhance its efficacy. Additionally, further studies are needed to optimize the synthesis method and improve the solubility and bioavailability of 3-{[(2-Methyl-1,4-dihydropyrimidin-4-ylidene)amino]methyl}benzoic acid.

Scientific Research Applications

3-{[(2-Methyl-1,4-dihydropyrimidin-4-ylidene)amino]methyl}benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cardiovascular diseases, diabetes, and cancer. The mitochondria-targeted antioxidant properties of 3-{[(2-Methyl-1,4-dihydropyrimidin-4-ylidene)amino]methyl}benzoic acid make it a promising candidate for the treatment of diseases associated with oxidative stress and mitochondrial dysfunction.

properties

IUPAC Name

3-[[(2-methylpyrimidin-4-yl)amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-9-14-6-5-12(16-9)15-8-10-3-2-4-11(7-10)13(17)18/h2-7H,8H2,1H3,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAQFIGQNILXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)NCC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(2-Methyl-1,4-dihydropyrimidin-4-ylidene)amino]methyl}benzoic acid

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